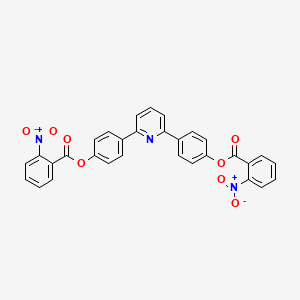
Pyridine-2,6-diyldibenzene-4,1-diyl bis(2-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-{4-[(2-NITROBENZOYL)OXY]PHENYL}-2-PYRIDYL)PHENYL 2-NITROBENZOATE is a complex organic compound that features a combination of nitrobenzoyl and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(2-NITROBENZOYL)OXY]PHENYL}-2-PYRIDYL)PHENYL 2-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[(2-NITROBENZOYL)OXY]PHENYL}-2-PYRIDYL)PHENYL 2-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(6-{4-[(2-NITROBENZOYL)OXY]PHENYL}-2-PYRIDYL)PHENYL 2-NITROBENZOATE has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(2-NITROBENZOYL)OXY]PHENYL}-2-PYRIDYL)PHENYL 2-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl and pyridyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE: A similar compound with nitrobenzoyl groups but lacking the pyridyl moiety.
Phenyl 2-[(4-nitrobenzoyl)oxy]benzoate: Another related compound with a different structural arrangement.
Uniqueness
4-(6-{4-[(2-NITROBENZOYL)OXY]PHENYL}-2-PYRIDYL)PHENYL 2-NITROBENZOATE is unique due to the presence of both nitrobenzoyl and pyridyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C31H19N3O8 |
|---|---|
Molecular Weight |
561.5 g/mol |
IUPAC Name |
[4-[6-[4-(2-nitrobenzoyl)oxyphenyl]pyridin-2-yl]phenyl] 2-nitrobenzoate |
InChI |
InChI=1S/C31H19N3O8/c35-30(24-6-1-3-10-28(24)33(37)38)41-22-16-12-20(13-17-22)26-8-5-9-27(32-26)21-14-18-23(19-15-21)42-31(36)25-7-2-4-11-29(25)34(39)40/h1-19H |
InChI Key |
CRSZGIJKSOFCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















